Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
Description
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position and a methylamine moiety at the 2-position, forming a dihydrochloride salt. The dihydrochloride salt form likely enhances solubility and stability, as observed in analogous compounds like putrescine dihydrochloride and histamine derivatives .
Properties
IUPAC Name |
N-methyl-1-(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-4-3-5-10-12-9(6-11-2)7-13(8)10;;/h3-5,7,11H,6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBXAMPGCXMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The subsequent methylation and amination steps are carried out using methyl iodide and ammonia, respectively, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes that minimize the number of steps and use environmentally benign solvents. Multicomponent reactions and cascade reactions are preferred due to their high atom economy and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Therapeutic Applications
1.1. Inhibition of Btk Activity
One of the prominent applications of this compound lies in its ability to inhibit Bruton’s tyrosine kinase (Btk), which is crucial in the signaling pathways of B cells. Btk inhibitors are being investigated for their potential in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and certain types of cancers. The compound has shown promise in preclinical studies for modulating B-cell activation and proliferation, making it a candidate for drug development targeting these conditions .
1.2. Antibacterial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity. The structure of methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride suggests it may possess similar properties. Studies have demonstrated that various imidazo derivatives can inhibit bacterial growth, potentially leading to the development of new antibacterial agents .
Case Studies
3.1. In Vitro Studies on Btk Inhibition
In vitro assays have been conducted to evaluate the efficacy of this compound as a Btk inhibitor. These studies typically measure the compound's IC50 values in biochemical assays assessing Btk activity. Results indicate that this compound exhibits significant inhibitory effects at micromolar concentrations, suggesting its potential as a therapeutic agent for diseases mediated by aberrant B-cell signaling .
3.2. Antimicrobial Activity Assessment
A series of studies have been performed to assess the antimicrobial efficacy of imidazo derivatives, including this compound. These studies involve testing against various bacterial strains and evaluating minimum inhibitory concentrations (MIC). The findings suggest that certain structural modifications enhance antibacterial activity, paving the way for further optimization and development of new antimicrobial agents based on this scaffold .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
- Structure : Shares the imidazo[1,2-a]pyridine core but includes a pyrazole substituent at the 2-position and an amine group at the 3-position.
- Molecular Formula : C₁₁H₁₆ClN₅ (vs. C₁₁H₁₇Cl₂N₃ for the target compound, assuming similar core substitutions).
- Molecular Weight : 253.73 g/mol .
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
- Structure : Features a triazolo[1,5-a]pyrimidine core instead of imidazo[1,2-a]pyridine.
- Molecular Formula : C₉H₁₄ClN₅ (exact formula for the target compound undefined due to lack of data).
- Molecular Weight: Not explicitly stated, but triazolo-pyrimidine derivatives typically exhibit lower molecular weights (~230–250 g/mol) compared to imidazo-pyridines .
- Key Differences : The triazolo-pyrimidine scaffold may confer distinct electronic properties and metabolic stability, influencing pharmacokinetic profiles.
Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine, Histamine)
- Structure : Linear polyamines (e.g., putrescine) or heterocyclic amines (histamine) with dihydrochloride salts.
- Physicochemical Properties : High solubility in aqueous media due to ionic chloride counterions, a trait shared with the target compound .
- Functional Contrast : Biogenic amines primarily act as neurotransmitters or cellular signaling molecules, whereas imidazo-pyridines are often designed for receptor modulation (e.g., GABA-A or kinase inhibition).
Structural and Functional Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride | Imidazo[1,2-a]pyridine | C₁₁H₁₇Cl₂N₃* | ~278.2 (estimated) | 5-methyl, 2-methylamine |
| 2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride | Imidazo[1,2-a]pyridine | C₁₁H₁₆ClN₅ | 253.73 | 3-amine, 2-pyrazole |
| [2-(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride | Triazolo[1,5-a]pyrimidine | C₉H₁₄ClN₅ | ~240 (estimated) | 2-ethylamine, 5,7-dimethyl |
| Putrescine dihydrochloride | Linear tetraamine | C₄H₁₄Cl₂N₂ | 161.07 | Aliphatic diamine |
*Estimated based on analogous structures.
Research Findings and Implications
- Synthetic Challenges : Like other dihydrochloride salts, synthesis likely involves quaternization of the amine with HCl, a method employed for histamine and putrescine dihydrochlorides .
Biological Activity
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride is a compound derived from the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H13Cl2N3
- Molecular Weight : 220.12 g/mol
- CAS Number : 54592659
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives are known for their anticancer properties. Studies indicate that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anti-proliferative effects .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.126 | Potent anti-proliferative |
| MCF10A | 2.5 | Less effective (19-fold difference) |
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. The compound exhibited notable activity against several bacterial strains and fungi, which is critical for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the imidazo ring and the methyl group significantly enhance its interaction with biological targets.
Key Findings:
- Substituents : Different substituents on the imidazo ring can modulate potency and selectivity.
- Docking Studies : Molecular docking studies suggest strong binding affinity to various biological targets involved in cancer progression and inflammation pathways .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell growth in vitro, particularly against aggressive cancer types like triple-negative breast cancer.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound revealed effective inhibition of both Gram-positive and Gram-negative bacteria. It was particularly effective against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
- Core Formation : Cyclization of amino-pyridine precursors under reflux with solvents like dimethylformamide (DMF) or acetonitrile .
- Functionalization : Introduction of a methyl group at the 3-position via alkylation or reductive amination .
- Salt Formation : Treatment with hydrochloric acid to convert the free base to the dihydrochloride salt, enhancing solubility .
- Key parameters include temperature control (e.g., avoiding decomposition at >80°C), solvent polarity, and reaction time (e.g., 24-hour HCl treatment in dioxane for salt formation ).
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and proton environments (e.g., methyl group integration at δ ~2.5 ppm) .
- HPLC : Monitors purity (>95% threshold) using C18 reversed-phase columns with mobile phases like H2O:MeOH (9:1) .
- Mass Spectrometry : LC-MS validates molecular weight (e.g., [M]+ peaks at ~234.12 g/mol for the dihydrochloride form ).
- X-ray Crystallography : SHELXL refinement resolves crystal structures, particularly for verifying hydrogen bonding in the hydrochloride salt .
Q. How does the dihydrochloride salt form affect solubility and formulation in biological assays?
- Methodological Answer : The dihydrochloride form improves aqueous solubility due to ionic interactions, enabling stock solutions in water or buffered saline (pH 6.5–7.5). However, hygroscopicity requires desiccant storage. For in vitro assays, reconstitution in DMSO (≤1% v/v) is recommended to avoid salt precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Reagent Quality : Impure starting materials (e.g., 5-methyl-imidazo[1,2-a]pyridine derivatives) reduce efficiency. Use HPLC-purified intermediates .
- Reaction Monitoring : Real-time LC-MS tracking identifies side products (e.g., over-alkylation) .
- Workup Optimization : For example, celite-assisted purification improves recovery of hygroscopic dihydrochloride salts .
Q. How does pH stability impact the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Acidic Conditions : Protonation of the amine group enhances electrophilic reactivity for coupling reactions (e.g., amide bond formation with carboxylic acids) .
- Neutral/Basic Conditions : Risk of dehydrohalogenation or imidazole ring hydrolysis. Stability studies (pH 1–10, 37°C) using UV-Vis spectroscopy are advised to identify degradation thresholds .
Q. What computational and experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like kinase domains, guided by the compound’s amine and heterocyclic motifs .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) using immobilized protein targets .
- Mutagenesis Studies : Alters key residues in target proteins to confirm interaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
